Polyozellin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Polyozellin is a naturally occurring compound primarily isolated from the edible mushroom Polyozellus multiplex. It belongs to the class of p-terphenyl compounds, which are characterized by their unique three-ring structure. Polyozellin has garnered attention due to its various biological activities, particularly its potential therapeutic applications in treating inflammatory conditions such as atopic dermatitis. The compound demonstrates significant inhibitory effects on prolyl oligopeptidase, an enzyme implicated in various physiological processes, including neurodegeneration and inflammation .

The biological activity of polyozellin is notable for its anti-inflammatory properties. Research indicates that it alleviates symptoms associated with atopic dermatitis by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 in activated keratinocytes . Furthermore, polyozellin has been shown to reduce pruritus (itching) related to inflammatory skin conditions, making it a potential candidate for therapeutic use in dermatological applications .

The synthesis of polyozellin involves complex organic reactions. A common method includes a double Suzuki-Miyaura coupling using chlorophenylboronic acid as a key building block, followed by a copper-mediated Ullmann cyclization. These methods allow for the efficient construction of the p-terphenyl framework characteristic of polyozellin . This synthetic pathway is crucial for producing polyozellin in sufficient quantities for research and potential therapeutic applications.

Polyozellin's applications are primarily found in pharmacology and medicinal chemistry. Its anti-inflammatory properties make it a candidate for developing treatments for skin disorders such as atopic dermatitis and psoriasis. Moreover, its inhibitory action on prolyl oligopeptidase suggests potential uses in neuroprotective therapies, particularly for conditions like Alzheimer's disease where peptide regulation is crucial . Additionally, polyozellin can be explored as an antioxidant agent due to its ability to mitigate oxidative stress-related damage.

Studies on the interactions of polyozellin with biological systems reveal its capacity to modulate immune responses significantly. For instance, it has been shown to inhibit nitric oxide production by downregulating inflammatory signaling pathways such as nuclear factor kappa B and stress-activated protein kinases in macrophages . These findings highlight the compound's potential as an anti-inflammatory agent that could be beneficial in various inflammatory diseases.

Polyozellin shares structural and functional similarities with several other compounds derived from fungi or plants known for their anti-inflammatory and neuroprotective properties. Here are some notable comparisons:

| Compound Name | Source | Key Activity | Unique Features |

|---|---|---|---|

| Thelephoric Acid | Thelephora ganbajun | Antioxidant | Hydrolysis product of polyozellin |

| Galangin | Alpinia galanga | Anti-inflammatory | Flavonoid with diverse pharmacological effects |

| Curcumin | Curcuma longa | Anti-inflammatory and antioxidant | Well-studied for cancer prevention |

| Lentinan | Lentinula edodes | Immune-modulating | Known for enhancing immune response |

Polyozellin's uniqueness lies in its specific inhibitory action on prolyl oligopeptidase and its potent effects on skin inflammation, distinguishing it from other similar compounds that may not exhibit these specific activities.

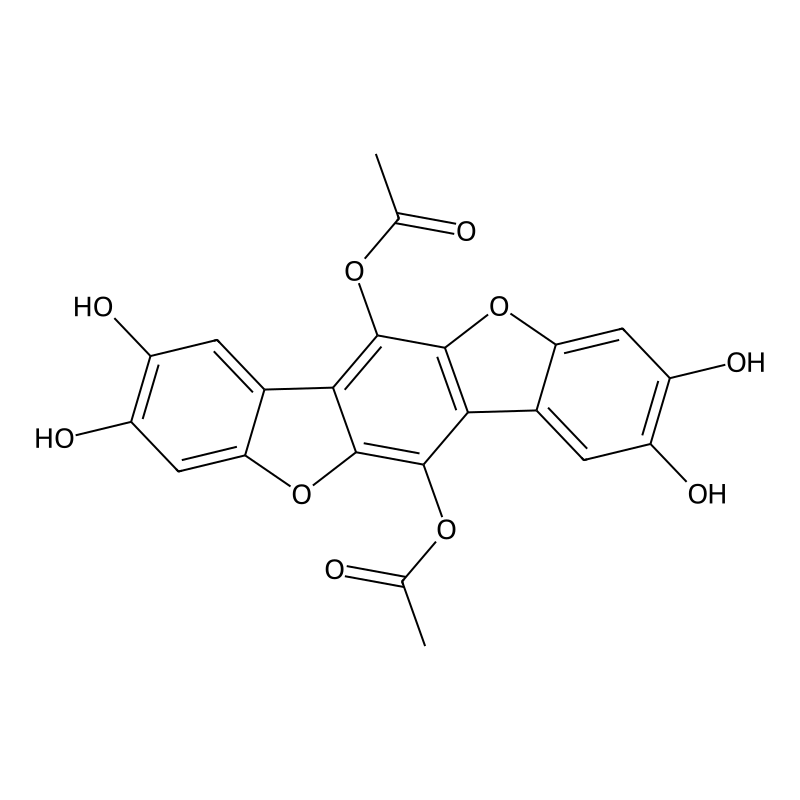

Polyozellin (C₂₂H₁₄O₁₀, molar mass: 438.34 g/mol) is a dibenzofuran-derived p-terphenyl compound featuring a complex aromatic scaffold with multiple oxygenated functional groups. Its core structure consists of two benzofuran moieties connected via a central aromatic ring, substituted with acetyloxy, hydroxyl, and carbonyl groups (Figure 1). X-ray crystallographic analysis of synthetic analogs confirmed the presence of a racemic acetone adduct in its natural form, highlighting the role of stereochemical interactions in stabilizing the molecule.

Key structural features include:

- Dibenzofuran backbone: Two fused benzofuran units with hydroxyl groups at positions 5, 6, 15, and 16.

- Acetylated phenolic groups: Acetyloxy substituents at positions 12 and 20, critical for enzymatic inhibitory activity.

- Stereochemical rigidity: Intramolecular hydrogen bonding between hydroxyl groups and adjacent carbonyls, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

The revised structure (o-isomer) differs from the initially proposed p-isomer in the orientation of the dibenzofuran moiety, a correction validated through total synthesis and comparative spectral analysis.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆ + CDCl₃-d): Signals at δ 7.23 (s, H-1), 7.14 (s, H-4), and 9.23 (br s, phenolic -OH) confirm aromatic protons and hydroxyl groups.

- ¹³C NMR: Peaks at δ 194.8 (C=O) and 53.2 (methylene -CH₂-) align with acetyl and alkyl substituents.

Infrared (IR) Spectroscopy

- Strong absorption at 1780 cm⁻¹ (ester C=O stretch) and 3392 cm⁻¹ (hydroxyl -OH stretch).

- Bands at 1635 cm⁻¹ (quinone C=O) and 1522 cm⁻¹ (aromatic C=C) further validate the conjugated system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Comparative Analysis of Natural vs Synthetic Polyozellin Isomers

Synthetic routes to polyozellin employ double Suzuki-Miyaura coupling and Ullmann cyclization, yielding both p- and o-isomers (Table 1).

| Parameter | Natural Polyozellin | Synthetic o-Isomer | Synthetic p-Isomer |

|---|---|---|---|

| Yield | N/A | 18% | 12% |

| Melting Point | >250°C | 133°C (dec) | 142°C (dec) |

| IC₅₀ (POP inhibition) | 2.72 μM | 1.85 μM | Inactive |

| Key NMR Shift (δ, H-1) | 7.23 | 7.09 | 7.34 |

Synthetic o-isomer spectra (¹H/¹³C NMR, IR) match natural polyozellin, whereas the p-isomer shows divergent aromatic proton signals. The o-orientation enhances prolyl oligopeptidase (POP) inhibition by optimizing hydrogen bonding with the enzyme’s active site.

Ecological Distribution of Polyozellus multiplex

Polyozellus multiplex exhibits a distinctive northern and alpine distribution pattern across multiple continents, with populations documented in North America and eastern Asia [8]. The species demonstrates a clear preference for coniferous forest ecosystems, where it establishes ectomycorrhizal associations with specific host trees [8]. This mutualistic relationship involves fungal hyphae growing in association with plant roots without penetrating the root cells, facilitating nutrient exchange between the fungus and its host trees [8].

The primary habitat requirements of Polyozellus multiplex include coniferous woodlands dominated by spruce (Picea species) and fir (Abies species) trees [8] [10]. The species shows a marked preference for higher elevation environments, where it is most frequently encountered during summer and fall seasons [8] [10]. The fungal fruiting bodies typically develop on forest floors within these coniferous ecosystems, growing directly on soil substrates enriched with conifer needle litter [8].

In North America, documented collections of Polyozellus multiplex span a broad geographic range including the United States and Canada [8]. Specific locations where the species has been recorded include Maine, Oregon, Colorado, New Mexico, and Alaska in the United States, along with Quebec and British Columbia in Canada [8]. The species also demonstrates commercial viability in certain regions, particularly in the Queen Charlotte Islands off the northern Pacific coast of Canada, where it undergoes commercial harvesting operations [8] [10].

The Asian distribution of Polyozellus multiplex encompasses multiple countries including China, Japan, and Korea [8] [10]. This disjunct distribution pattern between North America and East Asia represents a biogeographic phenomenon observed in numerous other fungal species, suggesting historical evolutionary connections between these regions [8]. Recent taxonomic investigations have revealed that what was previously considered a single species actually represents a complex of at least five distinct species [9] [12].

The species exhibits relatively uncommon occurrence patterns throughout its range, with collections being rarely encountered despite the broad geographic distribution [8] [9]. Environmental factors that influence the presence of Polyozellus multiplex include specific soil conditions, appropriate host tree availability, and climatic parameters associated with northern temperate and boreal forest zones [9]. The fungus demonstrates particular associations with mature and old-growth forest environments, especially in Pacific Northwest regions [9].

Extraction Methodologies from Fungal Matrices

The extraction of polyozellin and related compounds from Polyozellus multiplex fruiting bodies employs various methodological approaches designed to optimize yield and maintain compound integrity [15] [17]. Initial preparation procedures involve air-drying the collected fruiting bodies under controlled conditions to preserve bioactive compounds while facilitating subsequent processing steps [15] [17].

Standard extraction protocols begin with the air-drying of fresh Polyozellus multiplex fruiting bodies in well-ventilated environments at room temperature [15]. Following the drying process, the fungal material undergoes mechanical size reduction through grinding or milling procedures to increase surface area and enhance extraction efficiency [15]. The resulting powdered material serves as the starting material for solvent-based extraction procedures [15].

Methanol-based extraction represents the most commonly employed methodology for isolating polyozellin from fungal matrices [15] [17]. The standard procedure involves refluxing dried fungal material in methanol for extended periods, typically involving three successive extraction cycles [15]. Temperature control during extraction maintains optimal conditions while preventing thermal degradation of heat-sensitive compounds [15]. The combined methanolic extracts undergo concentration through evaporation to yield crude extract preparations [15].

Subsequent purification steps involve liquid-liquid partitioning using ethyl acetate to separate bioactive compounds from water-soluble impurities [15] [17]. The ethyl acetate-soluble fraction contains the majority of terphenyl compounds including polyozellin [15]. Further purification employs chromatographic techniques including silica gel column chromatography and reverse-phase high-performance liquid chromatography [15].

Advanced extraction methodologies incorporate modern techniques designed to improve extraction efficiency and reduce processing time [13] [14]. Microwave-assisted extraction employs electromagnetic radiation to enhance cellular disruption and facilitate compound release [13]. This technique demonstrates superior extraction yields compared to conventional methods while requiring shorter processing times [13]. Ultrasound-assisted extraction utilizes cavitation effects to increase surface contact between solvent and fungal material [13].

The selection of appropriate extraction solvents significantly influences the recovery of specific compound classes [16] [24]. Ethyl acetate, methanol, dichloromethane, hexane, and ethanol represent commonly employed solvents for secondary metabolite extraction from fungal cultures [16]. The solubility characteristics of target compounds determine optimal solvent selection for specific applications [16]. Mixed solvent systems, particularly methanol-ethyl acetate combinations, often provide enhanced extraction efficiency for diverse compound classes [24].

| Extraction Method | Solvent System | Temperature (°C) | Duration | Advantages |

|---|---|---|---|---|

| Reflux Extraction | Methanol | Room temperature | 3 cycles | High yield, reliable |

| Microwave-Assisted | Methanol-Ethyl Acetate | 60-80 | 30-60 minutes | Rapid, efficient |

| Ultrasound-Assisted | Mixed solvents | 25-40 | 20-40 minutes | Gentle, preserves compounds |

| Accelerated Solvent | Various | 70-100 | 15-30 minutes | High pressure, fast |

Co-occurring Secondary Metabolites in Source Organisms

Polyozellus multiplex produces a diverse array of secondary metabolites beyond polyozellin, forming a complex chemical profile characteristic of this fungal species [17] [20] [21]. The secondary metabolite repertoire includes multiple structural classes, with terphenyl compounds and benzofuran derivatives representing the predominant categories of bioactive molecules [17] [20].

Thelephoric acid constitutes one of the primary co-occurring metabolites isolated from Polyozellus multiplex fruiting bodies [17] [18]. This compound represents a terphenylquinone derivative that shares structural similarities with polyozellin while possessing distinct chemical properties [17] [18]. Thelephoric acid demonstrates significant biological activities including antioxidant, anticancer, and neuroprotective effects [18]. The compound exhibits prolyl endopeptidase inhibitory activity, similar to polyozellin, indicating shared mechanisms of action within this metabolite class [18] [21].

The kynapcin series represents another major group of secondary metabolites identified in Polyozellus multiplex extracts [15] [20] [27] [29]. These compounds include kynapcin-9, kynapcin-12, kynapcin-13, kynapcin-24, and kynapcin-28, each possessing unique structural features while maintaining core benzofuran or terphenyl frameworks [15] [20] [27] [29]. Kynapcin-24 demonstrates particularly potent prolyl endopeptidase inhibitory activity with an inhibitory concentration of 1.14 micromolar [20]. The compound shows selectivity for prolyl endopeptidase over other serine proteases including chymotrypsin, trypsin, and elastase [20].

Polyozellic acid represents a novel ortho-quinone derivative of thelephoric acid isolated from acetone extracts of Polyozellus multiplex [17]. This compound possesses a unique chemical structure characterized by quinone functionality within the terphenyl framework [17]. The structural determination of polyozellic acid required advanced analytical techniques including nuclear magnetic resonance spectroscopy and chemical modification studies [17]. The compound demonstrates biological activity related to angiogenesis inhibition, affecting proliferation, tubule formation, and invasion of human umbilical vein endothelial cells [17].

Benzofuran derivatives constitute another significant class of co-occurring metabolites in Polyozellus multiplex [20] [29]. These compounds feature fused ring systems incorporating furan and benzene rings with various hydroxyl and carboxyl substitutions [20] [29]. Kynapcin-28, a representative benzofuran derivative, possesses the molecular formula C19H12O10 and demonstrates prolyl endopeptidase inhibitory properties [29]. The structural diversity of benzofuran compounds reflects the biosynthetic versatility of Polyozellus multiplex in producing complex secondary metabolites [29].

| Compound Class | Representative Compounds | Molecular Formula | Primary Bioactivity | Reference |

|---|---|---|---|---|

| Terphenyl Quinones | Thelephoric acid, Polyozellic acid | C18H14O8, C18H10O8 | Prolyl endopeptidase inhibition | [17] [18] |

| Benzofuran Dimers | Kynapcin-24 | C20H14O12 | Prolyl endopeptidase inhibition | [20] |

| Benzofuran Esters | Kynapcin-28 | C19H12O10 | Prolyl endopeptidase inhibition | [29] |

| Terphenyl Acetates | Polyozellin | C22H14O10 | Prolyl endopeptidase inhibition | [27] |

The biosynthetic pathways responsible for secondary metabolite production in Polyozellus multiplex involve complex enzymatic processes that generate structural diversity from common precursor molecules [28]. Terphenyl compounds derive from arylpyruvic acids through the shikimate-chorismate pathway, involving initial condensation reactions between phenylpyruvic acid or phenylalanine molecules [28]. Atromentin serves as a key intermediate in the biosynthesis of many terphenyl derivatives, providing the foundation for subsequent structural modifications [28].